(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride is a compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a biphenyl moiety substituted with a fluorine atom and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride typically involves several stepsThe amino acid side chain is then attached through a series of reactions, including amination and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Useful for converting ketones or aldehydes to alcohols.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride: Similar structure but lacks the biphenyl moiety.
Flurbiprofen: A non-steroidal anti-inflammatory drug with a similar biphenyl structure but different functional groups.
Uniqueness
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17ClFNO2 |
---|---|
Molecular Weight |
309.76 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-[2-(4-fluorophenyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C16H16FNO2.ClH/c17-14-7-5-11(6-8-14)15-4-2-1-3-12(15)9-13(10-18)16(19)20;/h1-8,13H,9-10,18H2,(H,19,20);1H/t13-;/m0./s1 |
InChI Key |
NUBQANGSQGLASH-ZOWNYOTGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)C2=CC=C(C=C2)F.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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